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Compound of Interest

Compound Name: 2-Phenylquinoline-7-carbaldehyde

Cat. No.: B1452048 Get Quote

A detailed examination of the binding affinities and interaction patterns of 2-phenylquinoline

derivatives with key cancer-related protein targets.

In the landscape of modern drug discovery, 2-phenylquinoline derivatives have emerged as a

promising class of heterocyclic compounds with a wide spectrum of pharmacological activities,

including notable anticancer properties. Their rigid, planar structure provides an excellent

scaffold for molecular recognition by various biological targets. This guide offers a comparative

overview of molecular docking studies performed on 2-phenylquinoline ligands and their

analogs, providing researchers, scientists, and drug development professionals with a

consolidated resource for understanding their potential as targeted therapeutic agents. The

following sections present quantitative binding data, detailed experimental protocols, and

visualizations of relevant signaling pathways and workflows to facilitate further research and

development in this area.

Comparative Binding Affinities of Quinolone
Derivatives
The following table summarizes the in-silico binding affinities of various quinoline and

quinazoline derivatives against several key protein targets implicated in cancer progression.

The data is compiled from multiple independent studies, and it is crucial to consider the

methodological differences outlined in the experimental protocols section when comparing

these values.
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Ligand/Compo
und

Target Protein
(PDB ID)

Docking
Software

Binding
Affinity
(kcal/mol)

Reference

Thiopyrano[2,3-

b]quinoline

Derivative 1

CB1a (2IGR) AutoDock Vina 4 -5.3 [1]

Thiopyrano[2,3-

b]quinoline

Derivative 4

CB1a (2IGR) AutoDock Vina 4 -6.1 [1]

Pyrazoline

Derivative 3
PI3K

Schrodinger

2016
-7.17 [2]

Pyrazoline

Derivative 5
PI3K

Schrodinger

2016
-7.85 [2]

Quinoline

Derivative 4

HIV Reverse

Transcriptase

(4I2P)

Glide

(Schrodinger)
-10.675 [3]

Quinoline

Derivative 5

HIV Reverse

Transcriptase

(4I2P)

Glide

(Schrodinger)
-10.38 [3]

Quinoline

Derivative 7

HIV Reverse

Transcriptase

(4I2P)

Glide

(Schrodinger)
-10.23 [3]

Quinolin-4(1H)-

one Derivative

Q2

VEGFR-2 AutoDock Vina -14.65 [4]

Quinolin-4(1H)-

one Derivative

Q6

VEGFR-2 AutoDock Vina -11.31 [4]

2-((2-

chlorobenzyl)ami

no)-6-

EGFR-TK Not Specified Not Reported

(IC50 = 1.37 nM)

[5]
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phenoxyquinazoli

n-4(1H)-one (8b)

Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the

comparative data. Below are summaries of the experimental protocols from the referenced

literature.

Protocol 1: Docking of Thiopyrano[2,3-b]quinoline
Derivatives against CB1a[1]

Software: AutoDock Vina 4, Discovery Studio, and Protein-Ligand Interaction Profiler (PLIP).

Protein Preparation: The three-dimensional structure of the CB1a protein was obtained from

the Protein Data Bank (PDB ID: 2IGR).

Ligand Preparation: The 2D structures of the thiopyrano[2,3-b]quinoline derivatives were

drawn and converted to 3D structures.

Docking Parameters: The grid box was centered on the active site of the protein. The

exhaustiveness was set to 8.

Analysis: The binding affinity, residual interactions, and hydrogen bonding were analyzed to

determine the best-docked conformation.

Protocol 2: Docking of Pyrazoline Derivatives as PI3K
Inhibitors[2]

Software: Schrodinger 2016.

Protein Preparation: The crystal structure of the target protein was prepared using the

Protein Preparation Wizard in Maestro.

Ligand Preparation: Ligands were prepared using the LigPrep module.
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Docking Procedure: Molecular docking was performed using the Glide module in extra

precision (XP) mode.

Analysis: Docking scores and binding interactions of the synthesized compounds were

compared with reference drugs AMG-319 and PI-103.

Protocol 3: Docking of Quinoline Derivatives as HIV
Non-Nucleoside Reverse Transcriptase Inhibitors[3]

Software: Glide (Schrodinger).

Protein Preparation: The crystal structure of HIV reverse transcriptase (PDB ID: 4I2P) was

used.

Docking Procedure: Docking was carried out in extra precision (XP) mode.

Analysis: Binding energies were calculated in kcal/mol, and ligand-protein interactions were

analyzed using the XP Visualizer.

Signaling Pathway and Experimental Workflow
To provide a broader context for the application of 2-phenylquinoline ligands, the following

diagrams illustrate a key signaling pathway they are often designed to inhibit and a typical

workflow for in-silico molecular docking studies.
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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 2-phenylquinoline

ligands.
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Caption: A generalized workflow for molecular docking studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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